1-(difluoromethyl)-4-methoxybenzene
CAS No.: 658-17-3
Cat. No.: VC11980397
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 658-17-3 |
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Molecular Formula | C8H8F2O |
Molecular Weight | 158.14 g/mol |
IUPAC Name | 1-(difluoromethyl)-4-methoxybenzene |
Standard InChI | InChI=1S/C8H8F2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |
Standard InChI Key | YNZBAHINXSRPNN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(F)F |
Canonical SMILES | COC1=CC=C(C=C1)C(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(difluoromethyl)-4-methoxybenzene is C₈H₈F₂O, with a molecular weight of 158.14 g/mol. The benzene core adopts a planar geometry, with substituents at the para positions influencing electronic distribution. The difluoromethyl group introduces polarity due to the electronegativity of fluorine, while the methoxy group enhances solubility in polar solvents.
Key Structural Features:
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Para-substitution: The methoxy and difluoromethyl groups occupy opposite positions on the ring, minimizing steric hindrance and optimizing electronic effects.
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Electron modulation: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution, whereas the difluoromethyl group withdraws electrons inductively, creating a balanced electronic environment .
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₈F₂O |
Molecular Weight | 158.14 g/mol |
Boiling Point | Estimated 180–200°C (extrapolated) |
Solubility | Miscible in polar organic solvents |
Polarity | Moderate (logP ≈ 2.1) |
The compound’s boiling point is higher than non-fluorinated analogs due to dipole-dipole interactions from the -CF₂H group. Its solubility in dichloromethane and ethyl acetate facilitates use in synthetic protocols.
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
The methoxy group directs incoming electrophiles to the ortho and para positions, but the electron-withdrawing -CF₂H group moderates reactivity. For instance, nitration would likely occur at the ortho position relative to the methoxy group, albeit slower than in anisole .
Pharmaceutical Intermediates
The difluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, enhancing metabolic stability. For example:
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Anticancer agents: Fluorinated aromatics improve membrane permeability and target binding.
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Agrochemicals: The compound’s stability under UV light makes it suitable for herbicide formulations .
Material Science
Incorporating -CF₂H into polymers enhances thermal stability and reduces dielectric constants, beneficial for electronic coatings.
Industrial and Research Significance
The compound’s synthesis leverages scalable fluorination techniques, aligning with trends in green chemistry (e.g., HF recycling) . Its dual functionality (-OCH₃ and -CF₂H) positions it as a versatile scaffold for drug discovery, particularly in kinase inhibitor development.
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